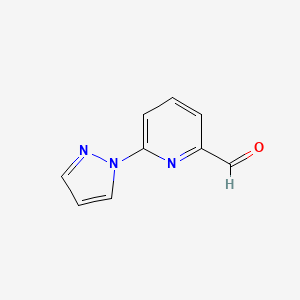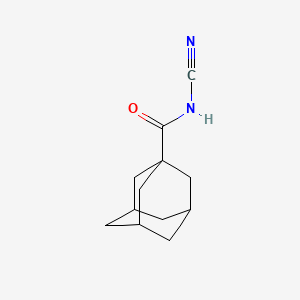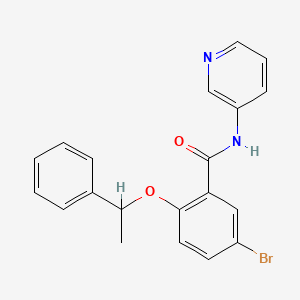
3-(2-methoxyethoxy)-7H-1,7-naphthyridin-8-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-methoxyethoxy)-7H-1,7-naphthyridin-8-one is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyethoxy)-7H-1,7-naphthyridin-8-one can be achieved through various methods, including multicomponent reactions, Friedländer approach, and metal-catalyzed synthesis. One common method involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide or trimethylsilyl azide under microwave irradiation, resulting in the formation of 3- and 4-amino-1,8-naphthyridin-2(1H)-ones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, are often employed to enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
3-(2-methoxyethoxy)-7H-1,7-naphthyridin-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of naphthyridine N-oxides.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine derivatives.
科学研究应用
3-(2-methoxyethoxy)-7H-1,7-naphthyridin-8-one has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for its antibacterial and anticancer properties.
作用机制
The mechanism of action of 3-(2-methoxyethoxy)-7H-1,7-naphthyridin-8-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial enzymes or interfere with DNA replication in cancer cells. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity and exerting its biological effects .
相似化合物的比较
Similar Compounds
1,8-Naphthyridine: Known for its antibacterial properties and use in drug development.
1,5-Naphthyridine: Exhibits a variety of biological activities, including anticancer and antimicrobial properties.
1,6-Naphthyridine: Investigated for its potential as an anticancer agent and its fluorescence properties.
Uniqueness
3-(2-methoxyethoxy)-7H-1,7-naphthyridin-8-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy-ethoxy group enhances its solubility and bioavailability, making it a promising candidate for various applications in medicinal chemistry and materials science .
属性
分子式 |
C11H12N2O3 |
|---|---|
分子量 |
220.22 g/mol |
IUPAC 名称 |
3-(2-methoxyethoxy)-7H-1,7-naphthyridin-8-one |
InChI |
InChI=1S/C11H12N2O3/c1-15-4-5-16-9-6-8-2-3-12-11(14)10(8)13-7-9/h2-3,6-7H,4-5H2,1H3,(H,12,14) |
InChI 键 |
KSUMLOWGRINNJE-UHFFFAOYSA-N |
规范 SMILES |
COCCOC1=CN=C2C(=C1)C=CNC2=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Methyl-4-[(3-fluorobenzyl)oxy]aniline](/img/structure/B8618578.png)





![2-chloro-4-[5-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]pyrimidine](/img/structure/B8618607.png)


